4-(3-Methylbutoxy)benzene-1-sulfonamide
Overview
Description
4-(3-Methylbutoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound consists of a benzene ring substituted with a sulfonamide group and a 3-methylbutoxy group. This unique combination of functional groups imparts specific chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
4-(3-Methylbutoxy)benzene-1-sulfonamide, also known as Benzenesulfonamide, 4-(3-methylbutoxy)-, is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, ion transport, and folate synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolate, a precursor to tetrahydrofolate . Tetrahydrofolate is essential for the synthesis of nucleic acids, so its depletion inhibits bacterial DNA growth and cell division .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for nucleic acid synthesis, the compound prevents bacteria from replicating their DNA and dividing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 4-(3-Methylbutoxy)benzene-1-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules, playing a role in diverse biochemical reactions .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Metabolic Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutoxy)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzenesulfonamide with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide. The general reaction scheme is as follows:
4-Hydroxybenzenesulfonamide+3-Methylbutyl bromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
4-(3-Methylbutoxy)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Butoxy)benzene-1-sulfonamide: Lacks the methyl group on the butoxy chain, which may affect its biological activity and chemical properties.
4-(3-Methylbutoxy)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different reactivity and applications.
4-(3-Methylbutoxy)benzene-1-sulfonyl chloride: The sulfonyl chloride group makes it a reactive intermediate for further chemical modifications.
Uniqueness
4-(3-Methylbutoxy)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and 3-methylbutoxy groups. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-(3-methylbutoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUFZQIYYWQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594157 | |
Record name | 4-(3-Methylbutoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-92-0 | |
Record name | 4-(3-Methylbutoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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